molecular formula C8H13NO2 B1430576 8-Oxa-2-azaspiro[4.5]decan-1-one CAS No. 1555334-83-2

8-Oxa-2-azaspiro[4.5]decan-1-one

Cat. No. B1430576
CAS RN: 1555334-83-2
M. Wt: 155.19 g/mol
InChI Key: ILDSGCMBFCWJOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxa-2-azaspiro[4.5]decan-1-one is a chemical compound with the molecular formula C8H15NO . It’s a spiro compound, which are bicyclic organic compounds formed by two rings linked by one carbon atom .


Synthesis Analysis

A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decan-1-one has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane .


Molecular Structure Analysis

The molecular structure of 8-Oxa-2-azaspiro[4.5]decan-1-one is characterized by a spiro linkage, where two rings are linked by one carbon atom . This structure simultaneously possesses 3D structural properties and inherent rigidity .


Chemical Reactions Analysis

The synthesis of 8-oxa-2-azaspiro[4.5]decan-1-one involves reactions with compounds containing pharmacophoric groups . The general approach for the formation of the pyrrolidine ring in 3,3-disubstituted derivatives is the reduction of .


Physical And Chemical Properties Analysis

The physical form of 8-Oxa-2-azaspiro[4.5]decan-1-one is a solid .

Scientific Research Applications

Synthesis and Muscarinic Agonist Activity

8-Oxa-2-azaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated for their potential as M1 muscarinic agonists, which could be beneficial for the symptomatic treatment of dementia, including Alzheimer's disease. A study by Tsukamoto et al. (1995) details the synthesis of these compounds and their in vitro and in vivo muscarinic activities, including their effects on cognitive impairment in animal models. This study highlights the potential of these compounds in treating neurodegenerative diseases (Tsukamoto et al., 1995).

Discovery in NPY Y5 Antagonists

Leslie et al. (2010) identified a series of 8-Oxa-2-azaspiro[4.5]decan-1-one derivatives with potent NPY Y5 antagonist activity. These compounds showed potential for development due to their strong preclinical profiles, indicating their significance in addressing obesity and related metabolic disorders (Leslie et al., 2010).

Antitumor Activity

Yang et al. (2019) explored 1-oxa-4-azaspiro[4.5]decan derivatives for their antitumor activity. Their study shows that several compounds in this series exhibit moderate to potent activity against various human cancer cell lines, making them promising candidates for cancer treatment (Yang et al., 2019).

Anti-Coronavirus Activity

Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones and evaluated their efficacy against human coronavirus and influenza virus. This study demonstrates the antiviral potential of these compounds, particularly against coronavirus, underscoring their relevance in antiviral drug development (Apaydın et al., 2019).

Synthesis Methods

Ogurtsov et al. (2020) developed a convenient synthesis method for 8-oxa-2-azaspiro[4.5]decane, which is valuable for producing biologically active compounds. This method utilizes commercially available reagents, enhancing the accessibility of this compound for various research applications (Ogurtsov et al., 2020).

Safety and Hazards

When handling 8-Oxa-2-azaspiro[4.5]decan-1-one, it is recommended to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Mechanism of Action

Target of Action

The primary targets of 8-Oxa-2-azaspiro[4.5]decan-1-one are currently unknown. This compound is a relatively new chemical entity and research into its biological activity is ongoing .

Mode of Action

The exact mode of action of 8-Oxa-2-azaspiro[4It is known that the compound has potential for the production of important biologically active compounds .

Result of Action

The molecular and cellular effects of 8-Oxa-2-azaspiro[4.5]decan-1-one’s action are currently unknown. It is anticipated that future research will provide insights into these effects .

properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-8(1-4-9-7)2-5-11-6-3-8/h1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDSGCMBFCWJOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C12CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Oxa-2-azaspiro[4.5]decan-1-one

CAS RN

1555334-83-2
Record name 8-oxa-2-azaspiro[4.5]decan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxa-2-azaspiro[4.5]decan-1-one
Reactant of Route 2
8-Oxa-2-azaspiro[4.5]decan-1-one
Reactant of Route 3
8-Oxa-2-azaspiro[4.5]decan-1-one
Reactant of Route 4
8-Oxa-2-azaspiro[4.5]decan-1-one
Reactant of Route 5
8-Oxa-2-azaspiro[4.5]decan-1-one
Reactant of Route 6
8-Oxa-2-azaspiro[4.5]decan-1-one

Q & A

Q1: How is 8-Oxa-2-azaspiro[4.5]decan-1-one synthesized and what are its potential applications in polymer chemistry?

A1: 8-Oxa-2-azaspiro[4.5]decan-1-one (4) is synthesized through the alkylation of N-vinylpyrrolidone with bis(2-bromoethyl) ether, followed by a cyclization reaction. [] This bicyclic compound serves as a unique monomer, capable of undergoing free radical polymerization to yield homopolymers. Moreover, its copolymerization with monomers like N,N′-diethylacrylamide produces water-soluble copolymers with interesting thermosensitive properties. [] This makes 8-Oxa-2-azaspiro[4.5]decan-1-one a promising building block for developing novel polymers with potential applications in areas like drug delivery, biomaterials, and stimuli-responsive materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.